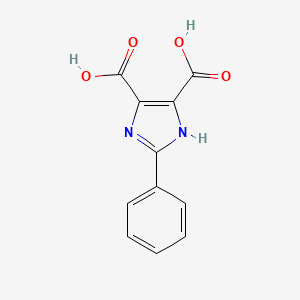![molecular formula C22H16N2O5 B12950546 Benzoic acid, 3-[2,4-dioxo-3-(4-phenoxyphenyl)-1-imidazolidinyl]- CAS No. 651748-53-7](/img/structure/B12950546.png)
Benzoic acid, 3-[2,4-dioxo-3-(4-phenoxyphenyl)-1-imidazolidinyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 3-[2,4-dioxo-3-(4-phenoxyphenyl)-1-imidazolidinyl]- is a complex organic compound with a molecular formula of C22H16N2O5. This compound is known for its unique structure, which includes a benzoic acid moiety linked to an imidazolidinyl group substituted with phenoxyphenyl and dioxo groups. It is primarily used in research and industrial applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-[2,4-dioxo-3-(4-phenoxyphenyl)-1-imidazolidinyl]- typically involves multi-step organic reactions. One common method includes the reaction of 4-phenoxybenzaldehyde with urea to form the intermediate 4-phenoxyphenylurea. This intermediate is then cyclized with benzoic acid under acidic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, precise temperature control, and continuous monitoring are essential to maintain the quality and consistency of the product.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 3-[2,4-dioxo-3-(4-phenoxyphenyl)-1-imidazolidinyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.
Substitution: The phenoxy group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxylated derivatives. Substitution reactions can introduce various functional groups onto the phenoxy ring.
Aplicaciones Científicas De Investigación
Benzoic acid, 3-[2,4-dioxo-3-(4-phenoxyphenyl)-1-imidazolidinyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of benzoic acid, 3-[2,4-dioxo-3-(4-phenoxyphenyl)-1-imidazolidinyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that modulate cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid derivatives: Compounds like 3-phenoxybenzoic acid share structural similarities but differ in their functional groups and biological activities.
Imidazolidinyl compounds: These include various imidazolidinyl derivatives with different substituents, affecting their chemical and biological properties.
Uniqueness
Benzoic acid, 3-[2,4-dioxo-3-(4-phenoxyphenyl)-1-imidazolidinyl]- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in research and industry, making it a valuable compound for scientific exploration.
Propiedades
Número CAS |
651748-53-7 |
|---|---|
Fórmula molecular |
C22H16N2O5 |
Peso molecular |
388.4 g/mol |
Nombre IUPAC |
3-[2,4-dioxo-3-(4-phenoxyphenyl)imidazolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C22H16N2O5/c25-20-14-23(17-6-4-5-15(13-17)21(26)27)22(28)24(20)16-9-11-19(12-10-16)29-18-7-2-1-3-8-18/h1-13H,14H2,(H,26,27) |
Clave InChI |
JENSBTAOPFWZPF-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)N(C(=O)N1C2=CC=CC(=C2)C(=O)O)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Methylpyrazolo[1,5-a]pyridine](/img/structure/B12950476.png)






![1,4,9-Trioxa-12-azadispiro[4.2.58.25]pentadecan-13-one](/img/structure/B12950522.png)


![6-(tert-Butyl) 2,4-diethyl 7,8-dihydropyrido[4,3-d]pyrimidine-2,4,6(5H)-tricarboxylate](/img/structure/B12950539.png)

